molecular formula C20H18N2O B15137952 hCYP3A4-IN-1

hCYP3A4-IN-1

Cat. No.: B15137952
M. Wt: 302.4 g/mol
InChI Key: GJMNSVINGWNJFM-ONNFQVAWSA-N
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Description

hCYP3A4-IN-1 is a potent, orally active inhibitor of the human cytochrome P450 3A4 enzyme. This enzyme is a major player in the metabolism of various drugs and xenobiotics in the liver and intestines. This compound has shown significant inhibitory activity in human liver microsomes and stably transfected cell lines .

Preparation Methods

The synthesis of hCYP3A4-IN-1 involves the design and synthesis of chalcone derivatives. The synthetic route typically includes the condensation of appropriate aldehydes and ketones under basic conditions to form the chalcone scaffold, followed by further modifications to enhance its inhibitory activity . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

hCYP3A4-IN-1 primarily undergoes competitive inhibition of the cytochrome P450 3A4 enzyme. It inhibits the hydroxylation of substrates such as N-ethyl-1,8-naphthalimide. The major product formed from this reaction is the hydroxylated derivative of the substrate . Common reagents used in these reactions include the substrate (e.g., N-ethyl-1,8-naphthalimide) and the enzyme cytochrome P450 3A4.

Scientific Research Applications

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

(E)-1-[4-(dimethylamino)phenyl]-3-isoquinolin-6-ylprop-2-en-1-one

InChI

InChI=1S/C20H18N2O/c1-22(2)19-8-6-16(7-9-19)20(23)10-4-15-3-5-18-14-21-12-11-17(18)13-15/h3-14H,1-2H3/b10-4+

InChI Key

GJMNSVINGWNJFM-ONNFQVAWSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)C=NC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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